Heptyl nonyl phthalate
Overview
Description
Heptyl nonyl phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a clear, oily liquid at room temperature and is soluble in common organic solvents. It is primarily used in the production of polyvinyl chloride (PVC) products, where it imparts flexibility and durability.
Preparation Methods
Heptyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the reaction rate. The process involves two main stages:
Chemical Reactions Analysis
Heptyl nonyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols
Scientific Research Applications
Heptyl nonyl phthalate has various applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are used in a wide range of applications, including medical devices, automotive parts, and consumer goods.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation in living organisms.
Medicine: Phthalates are used in the production of medical devices such as blood bags and intravenous tubing, where flexibility and durability are essential.
Industry: This compound is used in the production of adhesives, sealants, paints, lacquers, and lubricants
Mechanism of Action
Heptyl nonyl phthalate exerts its effects by disrupting the regular packing of polymer chains, preventing them from forming rigid structures. This mechanism of action enables the creation of materials with specific mechanical properties, such as increased flexibility and durability. At the molecular level, this compound interacts with nuclear receptors and other molecular targets, affecting various biological pathways .
Comparison with Similar Compounds
Heptyl nonyl phthalate is similar to other phthalate esters, such as:
- Diheptyl phthalate
- Dinonyl phthalate
- Diundecyl phthalate These compounds share similar chemical structures and properties, but they differ in the length of their alkyl chains. This compound is unique in that it contains both heptyl and nonyl groups, which may impart specific properties not found in other phthalates. For example, it may offer a balance of flexibility and durability that is optimal for certain applications .
Properties
IUPAC Name |
1-O-heptyl 2-O-nonyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-11-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONNKHXNUDREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883150 | |
Record name | Heptyl nonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19295-81-9 | |
Record name | Heptyl nonyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019295819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl nonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTYL NONYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8M04R8R32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.